- Synthesis and antifungal activity of 1-substituted piperidinone oxime ether, Youji Huaxue, 2009, 29(3), 454-458

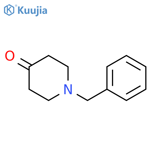

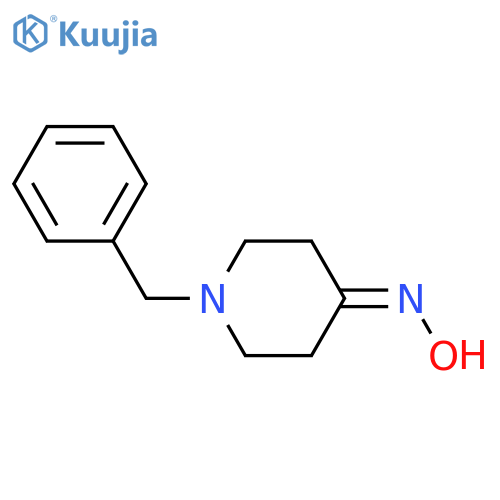

Cas no 949-69-9 (1-benzyl-piperidin-4-one oxime)

949-69-9 structure

Produktname:1-benzyl-piperidin-4-one oxime

1-benzyl-piperidin-4-one oxime Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 1-Benzylpiperidin-4-one oxime

- 1-benzyl-4-piperidone oxime

- C12H16N2O

- 1-Benzyl-piperidin-4-one oxime

- 1-Benzyl-piperidin-4-oneoxime

- 1-Benzyl-4-piperidinone oxime

- N-(1-benzylpiperidin-4-ylidene)hydroxylamine

- VIMRHNNRKUWOIZ-UHFFFAOYSA-N

- 4-Piperidinone, 1-(phenylmethyl)-, oxime

- CBDivE_001914

- PubChem7927

- Maybridge1_004091

- Maybridge1_006623

- Oprea1_835188

- N-benzylpiperidin-4-one oxime

- 1-Benzyl-4-piperidinone-oxime

- ARONIS010760

- HMS553B23

- 1-(Phenylmethyl)-4-piperidinone oxime (ACI)

- 4-Piperidone, 1-benzyl-, oxime (6CI, 7CI, 8CI)

- N-Benzyl-4-piperidone oxime

- 1-benzyl-piperidin-4-one oxime

-

- MDL: MFCD00277794

- Inchi: 1S/C12H16N2O/c15-13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,15H,6-10H2

- InChI-Schlüssel: VIMRHNNRKUWOIZ-UHFFFAOYSA-N

- Lächelt: O/N=C1/CCN(CC2C=CC=CC=2)CC/1

Berechnete Eigenschaften

- Genaue Masse: 204.12600

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 15

- Anzahl drehbarer Bindungen: 2

- Komplexität: 212

- Topologische Polaroberfläche: 35.8

Experimentelle Eigenschaften

- Siedepunkt: 338.5℃ at 760 mmHg

- PSA: 35.83000

- LogP: 2.05050

1-benzyl-piperidin-4-one oxime Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H315-H319-H335

- Warnhinweis: P261-P305+P351+P338

- Lagerzustand:Inert atmosphere,2-8°C

1-benzyl-piperidin-4-one oxime Zolldaten

- HS-CODE:2933399090

- Zolldaten:

China Zollkodex:

2933399090Übersicht:

299399090. Andere Verbindungen mit nicht verschmolzenen Pyridinringen in der Struktur. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

Zusammenfassung:

2993399090. andere Verbindungen, die einen nicht gebundenen Pyridinring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

1-benzyl-piperidin-4-one oxime Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1106371-25g |

N-(1-Benzylpiperidin-4-ylidene)hydroxylamine |

949-69-9 | 97% | 25g |

¥110.00 | 2024-04-24 | |

| Enamine | EN300-106904-10.0g |

N-(1-benzylpiperidin-4-ylidene)hydroxylamine |

949-69-9 | 95% | 10g |

$69.0 | 2023-06-10 | |

| Enamine | EN300-106904-0.5g |

N-(1-benzylpiperidin-4-ylidene)hydroxylamine |

949-69-9 | 95% | 0.5g |

$21.0 | 2023-10-28 | |

| Chemenu | CM180510-25g |

1-BENZYL-PIPERIDIN-4-ONE OXIME |

949-69-9 | 95%+ | 25g |

$82 | 2023-01-09 | |

| abcr | AB283515-1 g |

1-Benzyl-piperidin-4-one oxime, 97%; . |

949-69-9 | 97% | 1g |

€61.80 | 2023-04-26 | |

| TRC | B704078-100mg |

1-benzyl-piperidin-4-one oxime |

949-69-9 | 100mg |

$ 70.00 | 2022-06-06 | ||

| Chemenu | CM180510-100g |

1-BENZYL-PIPERIDIN-4-ONE OXIME |

949-69-9 | 95+% | 100g |

$204 | 2021-08-05 | |

| abcr | AB283515-5 g |

1-Benzyl-piperidin-4-one oxime, 97%; . |

949-69-9 | 97% | 5g |

€86.10 | 2023-04-26 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QT121-20g |

1-benzyl-piperidin-4-one oxime |

949-69-9 | 97% | 20g |

550.0CNY | 2021-07-12 | |

| Chemenu | CM180510-100g |

1-BENZYL-PIPERIDIN-4-ONE OXIME |

949-69-9 | 95%+ | 100g |

$204 | 2023-01-09 |

1-benzyl-piperidin-4-one oxime Herstellungsverfahren

Synthetic Routes 1

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate , Hydroxyamine hydrochloride Solvents: Ethanol ; 30 min, rt

1.2 Solvents: Ethanol ; rt; 40 min, reflux

1.2 Solvents: Ethanol ; rt; 40 min, reflux

Referenz

- A mild protocol for the synthesis of N-methyltransferase G9a inhibitor BIX-01294, Russian Chemical Bulletin, 2022, 71(11), 2489-2494

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate , Hydroxyamine hydrochloride Solvents: Ethanol ; 1 h, 80 °C

Referenz

- Discovery of novel indolinone-based, potent, selective and brain penetrant inhibitors of LRRK2, Bioorganic & Medicinal Chemistry Letters, 2013, 23(14), 4085-4090

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate , Hydroxyamine hydrochloride Solvents: Ethanol ; 1 h, reflux

Referenz

- Synthesis and Evaluation of Multi-Target-Directed Ligands against Alzheimer's Disease Based on the Fusion of Donepezil and Ebselen, Journal of Medicinal Chemistry, 2013, 56(22), 9089-9099

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Hydroxyamine hydrochloride Solvents: Water ; 10 min, rt

1.2 Reagents: Potassium carbonate Solvents: Water ; 30 min, rt

1.2 Reagents: Potassium carbonate Solvents: Water ; 30 min, rt

Referenz

- Synthesis and in vitro assessment of antifungal activity of oximes, oxime ethers and isoxazoles, Universitas Scientiarum (Pontificia Universidad Javeriana, 2011, 16(3), 294-302

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate , Hydroxylamine Solvents: Ethanol ; reflux

Referenz

- Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors, Bioorganic & Medicinal Chemistry Letters, 2012, 22(8), 2837-2842

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Pyridine , Hydroxyamine hydrochloride Solvents: Pyridine ; cooled; 5 h, reflux

1.2 Reagents: Sodium hydroxide , Sodium chloride Solvents: Water ; pH 9 - 10, rt

1.2 Reagents: Sodium hydroxide , Sodium chloride Solvents: Water ; pH 9 - 10, rt

Referenz

- Efficient synthesis and identification of novel propane-1,3-diamino bridged CCR5 antagonists with variation on the basic center carrier, European Journal of Medicinal Chemistry, 2010, 45(7), 2827-2840

1-benzyl-piperidin-4-one oxime Raw materials

1-benzyl-piperidin-4-one oxime Preparation Products

1-benzyl-piperidin-4-one oxime Verwandte Literatur

-

1. Thermodynamic properties of binary alcohol–hydrocarbon systemsAlf Pettersson,Paul Saris,Jarl B. Rosenholm J. Chem. Soc. Faraday Trans. 1 1986 82 2435

949-69-9 (1-benzyl-piperidin-4-one oxime) Verwandte Produkte

- 2228736-57-8(2,2-dimethyl-1-(1,1,2,2-tetrafluoroethyl)cyclopropylmethanamine)

- 1565592-04-2(5-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole)

- 2228160-57-2(2-{6,6-dimethylbicyclo3.1.1heptan-2-yl}-2-methylpropanoic acid)

- 574-64-1(Trypan red)

- 1804270-55-0(2-Chloro-3-(3-chloro-2-oxopropyl)mandelic acid)

- 1699078-51-7(2H-Indol-2-one, 7-chloro-4-fluoro-1,3-dihydro-3,3-dimethyl-)

- 2248414-56-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-cyclopropoxybenzoate)

- 866843-06-3(3-(benzenesulfonyl)-4-(piperidin-1-yl)quinoline)

- 817555-69-4(4-(tert-Butyl)-2-(chloromethyl)nicotinonitrile)

- 1269470-29-2(Methyl 3-[amino-(4-chlorophenyl)methyl]benzoate)

Empfohlene Lieferanten

atkchemica

(CAS:949-69-9)1-benzyl-piperidin-4-one oxime

Reinheit:95%+

Menge:1g/5g/10g/100g

Preis ($):Untersuchung

Amadis Chemical Company Limited

(CAS:949-69-9)1-benzyl-piperidin-4-one oxime

Reinheit:99%

Menge:100g

Preis ($):199